(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid

Catalog No.
S1768891
CAS No.
2812-28-4
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid

CAS Number

2812-28-4

Product Name

(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid

IUPAC Name

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1

InChI Key

CCAIIPMIAFGKSI-DMTCNVIQSA-N

SMILES

CC(C(C(=O)O)NC)O

Synonyms

N-Methyl-L-threonine;N-Me-Thr-OH;2812-28-4;n-methylthreonine;N-Methyl-L-Threonine;L-Threonine,N-methyl-;SCHEMBL162004;CTK0J9803;CCAIIPMIAFGKSI-DMTCNVIQSA-N;ACT06580;ZINC2389623;AKOS006276574;(2S,3R)-3-Hydroxy-2-(methylamino)butyricacid

Canonical SMILES

CC(C(C(=O)[O-])[NH2+]C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH2+]C)O

Application in NMR Studies of High Molecular Weight Proteins

Specific Scientific Field: Biochemistry and Structural Biology

Summary of the Application: N-Methyl-L-threonine is used in the asymmetric synthesis of methyl specifically labelled L-threonine, which is applied to the NMR studies of high molecular weight proteins . Methyl groups are valuable probes for solution NMR, allowing the investigation of large protein complexes .

Methods of Application or Experimental Procedures: This application involves an efficient mixed chemical/enzymatic synthesis scheme, enabling the preparation of threonine with natural configuration on the two stereogenic centers together with an optimal introduction of 1H/2H and 12C/13C atoms at specific sites . Such specifically labelled amino acid can be efficiently incorporated in overexpressed proteins without scrambling or in combination with any other types of 13CH3 probes .

Results or Outcomes: The findings demonstrate that structural meaningful long-range nOes can be detected between threonine methyl probes and methionine and isoleucine methyl groups distant by 12 Å .

Application in Alzheimer’s Disease Therapy

Specific Scientific Field: Neuroscience and Pharmacology

Summary of the Application: N-Methyl amino acids, including N-Methyl-L-threonine, play an important role in investigations on prevention or therapy of Alzheimer’s disease . They are involved in the inhibition of β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils .

Methods of Application or Experimental Procedures: The application involves the use of short β-amyloid congeners containing N-methyl amino acids at alternate residues . These congeners inhibit the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of Alzheimer’s disease .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the prevention or therapy of Alzheimer’s disease by inhibiting the formation and disassembly of β-amyloid (40) fibrils .

Application in Microbial Metabolic Engineering

Specific Scientific Field: Microbiology and Bioengineering

Summary of the Application: N-Methyl-L-threonine is used in microbial metabolic engineering for L-threonine production . L-threonine is one of the three major amino acids produced globally and has a wide application in industry, as an additive or as a precursor for the biosynthesis of other chemicals .

Methods of Application or Experimental Procedures: This application involves the use of metabolic engineering based on a cogent understanding of the metabolic pathways of L-threonine biosynthesis and regulation . This provides an effective alternative to traditional breeding for strain development .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the efficient microbial production of L-threonine . This underpins recent developments in the efficient microbial production of L-threonine .

Application in Immunostimulation

Specific Scientific Field: Immunology

Summary of the Application: N-Methyl-L-threonine is recognized as an immunostimulant promoting the growth of the thymus gland .

Methods of Application or Experimental Procedures: The application involves the use of N-Methyl-L-threonine as a supplement to stimulate the growth of the thymus gland .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the stimulation of the immune system by promoting the growth of the thymus gland .

Application in Treatment of Neurological Disorders

Summary of the Application: N-Methyl-L-threonine is used in the treatment of neurological disorders such as Multiple Sclerosis and Amyotrophic Lateral Sclerosis (Lou Gehrig’s disease) . These diseases affect nerves and muscles, and N-Methyl-L-threonine has been shown to alleviate symptoms .

Methods of Application or Experimental Procedures: The application involves the use of N-Methyl-L-threonine as a supplement to alleviate symptoms of these neurological disorders .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the alleviation of symptoms in patients suffering from Multiple Sclerosis and Amyotrophic Lateral Sclerosis .

Application in Feed Additive Production

Specific Scientific Field: Animal Nutrition and Bioengineering

Summary of the Application: N-Methyl-L-threonine is used in the production of L-threonine, which is a major feed additive . Application of low protein level formula feeds supplemented with L-threonine improves the growth of livestock, relieves crude protein deficiency and lowers nitrogen emissions .

Methods of Application or Experimental Procedures: This application involves the use of metabolic engineering for L-threonine production . The strategies recruited in the metabolic engineering for L-threonine production can be summarized as follows :

There is scarce information regarding the natural origin or specific biological role of (2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid. However, the presence of a hydroxyl group and a methylamine group suggests it could be a metabolite or a derivative of a naturally occurring molecule [].


Molecular Structure Analysis

The molecule consists of a four-carbon chain (butanoic acid) with a hydroxyl group attached to the third carbon (C3) and a methylamine group linked to the second carbon (C2). The stereochemistry is specified as (2S,3R), indicating the spatial arrangement of substituents around these chiral centers. The S configuration at C2 means the hydroxyl group and a hydrogen atom are on opposite sides of the plane formed by the carbon chain and the carboxylic acid group. Similarly, the R configuration at C3 signifies that the methylamine group and a hydrogen atom are positioned opposite each other on the plane defined by C3, the hydroxyl group, and the main carbon chain [].


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Amide formation: The methylamine group can potentially react with carboxylic acids under specific conditions to form amides.
  • Decarboxylation: Under extreme heat or with strong acids, the carboxylic acid group might decarboxylate, releasing carbon dioxide and forming a three-carbon molecule.

XLogP3

-3.1

Wikipedia

N-methylidene-L-threonine

Dates

Modify: 2023-08-15

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